1,4-Bis(phenylethynyl)-2,5-dibromobenzene
Overview
Description
1,4-Bis(phenylethynyl)-2,5-dibromobenzene is a chemical compound with the molecular formula C22H14 . It is used in the synthesis of a number of derivatives and analogues with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups .
Synthesis Analysis
The synthesis of 1,4-Bis(phenylethynyl)-2,5-dibromobenzene involves a number of steps. The compound has been synthesized with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups . The effects of the different substituents on their properties such as thermal behavior of melting point and clearing point, the temperature of nematic phase, optical anisotropy and dielectric anisotropy have been well investigated .Molecular Structure Analysis
The molecular structure of 1,4-Bis(phenylethynyl)-2,5-dibromobenzene is characterized by a planar configuration with two phenylethynyl groups attached to the 1,4-positions of a benzene ring . The compound possesses two large-amplitude torsional motions, out-of-phase 24 and in-phase 29 modes .Physical And Chemical Properties Analysis
1,4-Bis(phenylethynyl)-2,5-dibromobenzene has an average mass of 278.347 Da and a monoisotopic mass of 278.109558 Da . Some of its derivatives have been found to have a wide range of the nematic phase temperature with high optical anisotropy and acceptable dielectric anisotropy .Scientific Research Applications
Synthesis of Derivatives
A number of 1,4-bis(phenylethynyl)benzene derivatives (BPEBs) and their analogues have been synthesized. These derivatives have different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms, and trifluoromethyl groups as the end groups .
Thermal Behavior Analysis
The effects of the different substituents on their properties such as thermal behavior of melting point and clearing point have been well investigated .
Nematic Phase Temperature
Some BPEBs have a wide range of the nematic phase temperature .
Optical Anisotropy
These compounds have high optical anisotropy (Δn), which is a measure of how much a substance can change the direction of light .
Dielectric Anisotropy
They also have acceptable dielectric anisotropy (Δε), which is a measure of a material’s response to an electric field .
Liquid Crystal Composition
These compounds have been applied as the crucial compositions to constitute a liquid crystal mixture having the properties of Δε=29.0 and Δn=0.283 at 25 °C .
Blue Phase Liquid Crystal
With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .
Liquid Crystal Displays (LCDs)
One of the important and unique applications is their use as the key fundamental materials to develop LC displays . The development of excellent LC displays, which have the advantages of fast response, high contrast ratio, and low driving voltage, depends greatly on the development of new types and properties of LCs .
Safety and Hazards
The safety data sheet for 1,4-Bis(phenylethynyl)-2,5-dibromobenzene suggests that it should be handled with care. It is recommended to avoid contact with skin, eyes or clothing, and to avoid ingestion and inhalation . It is not classified as a hazardous substance according to the Globally Harmonized System (GHS) .
Mechanism of Action
Target of Action
This compound is a complex organic molecule, and its targets could be diverse depending on the context of its use .
Mode of Action
It’s worth noting that compounds with similar structures, such as enediynes, have been found to undergo cyclizations under the action of electrophiles . This could potentially lead to interactions with its targets and subsequent changes.
Biochemical Pathways
Similar compounds have been found to exhibit high photoluminescence efficiency, suggesting potential applications in optoelectronic devices .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and may form granular or crystalline structures . These physical properties could potentially influence its bioavailability.
Result of Action
Similar compounds have been found to provide high photoluminescence efficiency, suggesting potential applications in optoelectronic devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be influenced by the solvent used, which in turn could affect its action and efficacy . Furthermore, storage conditions such as temperature could impact the compound’s stability .
properties
IUPAC Name |
1,4-dibromo-2,5-bis(2-phenylethynyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Br2/c23-21-16-20(14-12-18-9-5-2-6-10-18)22(24)15-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLIXPDDASVTRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(phenylethynyl)-2,5-dibromobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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